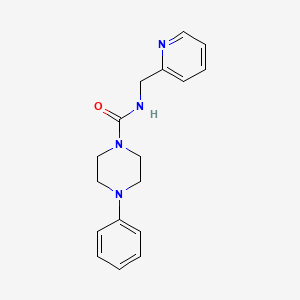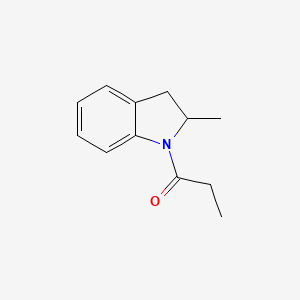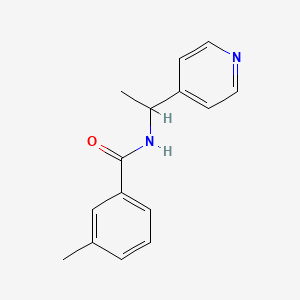
4-phenyl-N-(pyridin-2-ylmethyl)piperazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-phenyl-N-(pyridin-2-ylmethyl)piperazine-1-carboxamide, also known as PIPER, is a compound that has gained attention in scientific research due to its potential therapeutic applications. PIPER is a member of the piperazine family of compounds and has been shown to exhibit a range of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 4-phenyl-N-(pyridin-2-ylmethyl)piperazine-1-carboxamide is not fully understood, but it is believed to act as a partial agonist at the serotonin 5-HT1A receptor. This receptor is involved in the regulation of mood, anxiety, and stress, and is a target for many antidepressant medications.
Biochemical and Physiological Effects
Studies have shown that 4-phenyl-N-(pyridin-2-ylmethyl)piperazine-1-carboxamide can modulate the activity of the serotonin 5-HT1A receptor, leading to changes in neurotransmitter release and neuronal activity. This has been associated with a range of biochemical and physiological effects, including anxiolytic and antidepressant effects, as well as changes in sleep patterns and cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-phenyl-N-(pyridin-2-ylmethyl)piperazine-1-carboxamide in lab experiments is its ability to selectively target the serotonin 5-HT1A receptor, which can help to isolate the effects of this receptor from others in the brain. However, one limitation is that 4-phenyl-N-(pyridin-2-ylmethyl)piperazine-1-carboxamide has relatively low potency compared to other compounds and may require higher doses to achieve the desired effects.
Direcciones Futuras
There are several potential future directions for research on 4-phenyl-N-(pyridin-2-ylmethyl)piperazine-1-carboxamide. One area of interest is the development of more potent analogs of the compound that could be used in the treatment of anxiety and depression. Another direction is the investigation of 4-phenyl-N-(pyridin-2-ylmethyl)piperazine-1-carboxamide's effects on other receptors in the brain, which could lead to the development of new treatments for a range of neurological and psychiatric disorders. Finally, research could focus on the use of 4-phenyl-N-(pyridin-2-ylmethyl)piperazine-1-carboxamide in combination with other drugs to enhance its therapeutic effects.
Métodos De Síntesis
The synthesis of 4-phenyl-N-(pyridin-2-ylmethyl)piperazine-1-carboxamide involves a multi-step process that starts with the reaction of 2-chloropyridine with piperazine in the presence of a base. This is followed by the reaction of the resulting intermediate with phenyl isocyanate to form the final product.
Aplicaciones Científicas De Investigación
4-phenyl-N-(pyridin-2-ylmethyl)piperazine-1-carboxamide has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research has focused on the compound's ability to modulate the activity of certain receptors in the brain, such as the serotonin 5-HT1A receptor. This has led to investigations into the potential use of 4-phenyl-N-(pyridin-2-ylmethyl)piperazine-1-carboxamide in the treatment of anxiety and depression.
Propiedades
IUPAC Name |
4-phenyl-N-(pyridin-2-ylmethyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O/c22-17(19-14-15-6-4-5-9-18-15)21-12-10-20(11-13-21)16-7-2-1-3-8-16/h1-9H,10-14H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGNFNEKKLSGLLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)NCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-phenyl-N-(pyridin-2-ylmethyl)piperazine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-N-[(3-methoxyphenyl)methyl]-1-N-phenylpiperidine-1,4-dicarboxamide](/img/structure/B7461141.png)


![2-iodo-N-{4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B7461163.png)
![2-chloro-N-[3-chloro-4-(4-methylpiperidin-1-yl)phenyl]acetamide](/img/structure/B7461167.png)
![2-[[1-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methyl]benzimidazol-2-yl]amino]ethanol](/img/structure/B7461175.png)



![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-propoxy-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B7461192.png)

